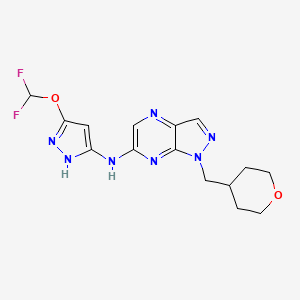CDK2 Inhibitor BLU-222
CAS No.: 2888704-84-3
Cat. No.: VC16593247
Molecular Formula: C15H17F2N7O2
Molecular Weight: 365.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2888704-84-3 |
|---|---|
| Molecular Formula | C15H17F2N7O2 |
| Molecular Weight | 365.34 g/mol |
| IUPAC Name | N-[3-(difluoromethoxy)-1H-pyrazol-5-yl]-1-(oxan-4-ylmethyl)pyrazolo[3,4-b]pyrazin-6-amine |
| Standard InChI | InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23) |
| Standard InChI Key | IFJSYTKOMJJYNP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CN2C3=NC(=CN=C3C=N2)NC4=CC(=NN4)OC(F)F |
Introduction
Molecular Mechanism and Preclinical Characterization of BLU-222
Target Biology and Rationale for CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) forms a complex with cyclin E1 to regulate the G1-S phase transition, a critical checkpoint in cell cycle progression. In cancers with CCNE1 amplification or overexpression, this complex becomes hyperactivated, driving uncontrolled proliferation and conferring resistance to standard therapies . BLU-222 was designed to specifically inhibit CDK2 kinase activity, with half-maximal inhibitory concentration (IC50) values demonstrating >100-fold selectivity over other CDKs . Preclinical models showed that CCNE1-amplified cell lines exhibit marked sensitivity to CDK2 knockout or pharmacological inhibition, validating CDK2 as a therapeutic target .
Preclinical Efficacy in Solid Tumor Models
In xenograft models of CCNE1-amplified ovarian cancer, BLU-222 monotherapy induced significant tumor growth inhibition (67-92%) and prolonged survival . Combination studies revealed enhanced efficacy:
-
With carboplatin: 108% tumor regression vs. 45% with carboplatin alone
-
With gemcitabine: Sustained regression post-treatment cessation
Mechanistically, BLU-222 caused G1/S cell cycle arrest in retinoblastoma (Rb)-proficient models, while Rb-deficient cells accumulated in G2/M phase . This dual-phase arrest suggests broader applicability beyond CCNE1-driven cancers, particularly in tumors with cell cycle checkpoint vulnerabilities.
Clinical Development and Trial Design
Phase 1/2 VELA Trial Structure
The multicenter VELA trial employs a Bayesian Optimal Interval design to evaluate BLU-222 as monotherapy and in combination regimens . Key features include:
| Trial Arm | Population | Combination Agents | Primary Endpoints |
|---|---|---|---|
| Monotherapy | Advanced solid tumors | None | Safety, MTD, RP2D |
| Combination | HR+/HER2− breast cancer | Ribociclib + Fulvestrant | Safety, PK/PD |
As of January 2024, 64 patients had been enrolled across dose escalation cohorts (50-800 mg BID monotherapy; 100-200 mg BID combination) .
Early Clinical Findings
Monotherapy Cohorts (n=53):
-
Safety: Most common treatment-emergent adverse events (TEAEs) included nausea (54%), diarrhea (38%), and fatigue (32%). Grade ≥3 events occurred in 15% of patients .
-
Pharmacodynamics: Dose-dependent reductions in thymidine kinase 1 (TK1) activity and phosphorylated Rb (pRb) confirmed target engagement .
-
Efficacy Signals: Disease stabilization in 28% of heavily pretreated patients (median prior lines: 5), including ovarian and endometrial cancers .
Combination Cohort (n=11):
-
No dose-limiting toxicities observed at 200 mg BID with ribociclib/fulvestrant
-
Early evidence of clinical activity in CDK4/6 inhibitor-resistant breast cancer
Predictive Biomarkers and Patient Selection Strategies
CCNE1 Status and Beyond
While CCNE1 amplification/overexpression remains the primary enrichment biomarker, recent analyses identified additional predictive factors:
CRISPR whole-genome screening revealed that Rb-proficient, p16-low tumors exhibit greatest sensitivity to BLU-222, with synthetic lethality observed when combined with CDK4/6 inhibition . These findings support a combinatorial biomarker approach to optimize patient selection.
Overcoming Therapeutic Resistance Through Rational Combinations
Synergy with CDK4/6 Inhibitors
Preclinical models of CDK4/6 inhibitor-resistant HR+ breast cancer demonstrated complete tumor regression when BLU-222 was combined with ribociclib . The mechanistic basis involves:
-
CDK2 compensation in CDK4/6-inhibited cells
-
BLU-222-mediated suppression of residual CDK2 activity
-
Cooperative cell cycle arrest through dual CDK2/4/6 inhibition
Chemotherapy Potentiation
In platinum-resistant ovarian cancer models, BLU-222 restored carboplatin sensitivity through:
-
Enhanced DNA damage retention (γH2AX foci increase 2.8-fold)
-
Suppression of homologous recombination repair (RAD51 foci reduction 67%)
| AE Category | All Grade (%) | Grade ≥3 (%) | Management Strategy |
|---|---|---|---|
| Gastrointestinal | 72 | 8 | Prophylactic antiemetics |
| Ocular | 24 | 3 | UV-protective eyewear |
| Fatigue | 32 | 5 | Dose interruption/modification |
Notably, ocular AEs (photophobia, blurred vision) displayed dose dependency and reversibility upon dose reduction .
Future Directions and Ongoing Research
Expansion into New Indications
Preclinical data support exploring BLU-222 in:
-
Cyclin E-driven pancreatic adenocarcinoma
-
CDK4/6 inhibitor-resistant ER+ breast cancer
Next-Generation Combination Strategies
Emerging preclinical combinations under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume